molecular formula C14H14N2O3S B5858219 2-[methyl(phenylsulfonyl)amino]benzamide

2-[methyl(phenylsulfonyl)amino]benzamide

Cat. No.: B5858219
M. Wt: 290.34 g/mol
InChI Key: HZPACXAFYDJZCX-UHFFFAOYSA-N
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Description

2-[methyl(phenylsulfonyl)amino]benzamide is a synthetic benzamide derivative characterized by a methyl(phenylsulfonyl)amino substituent at the 2-position of the benzamide core. Its molecular formula is C₁₅H₁₅N₂O₃S, with a calculated molecular weight of 330.39 g/mol.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-16(13-10-6-5-9-12(13)14(15)17)20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPACXAFYDJZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(phenylsulfonyl)amino]benzamide typically involves the reaction of benzamide with methyl(phenylsulfonyl)amine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 2-[methyl(phenylsulfonyl)amino]benzamide may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(phenylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-[methyl(phenylsulfonyl)amino]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[methyl(phenylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition.

Comparison with Similar Compounds

Key Structural Features

The target compound’s distinctiveness lies in its methyl(phenylsulfonyl)amino group. Comparisons focus on benzamides with sulfonyl, thioether, or heterocyclic substituents:

Compound Name Substituent (Position) Molecular Weight Key Properties/Activities Source
2-[methyl(phenylsulfonyl)amino]benzamide Methyl(phenylsulfonyl)amino (2) 330.39 Electron-withdrawing group; unstudied bioactivity Target
2-[methyl(methylsulfonyl)amino]-N-(2-naphthyl)benzamide Methyl(methylsulfonyl)amino (2), N-naphthyl 354.42 Similar sulfonamide group; naphthyl enhances hydrophobicity
Nitazoxanide Acetolyloxy (2), 5-nitrothiazole 307.28 Antiparasitic (broad-spectrum); nitro-thiazole moiety critical for activity
Capmatinib Fluoro (2), heterocyclic group 412.43 c-Met inhibitor; fluorine improves pharmacokinetics
N-benzimidazol-1-yl methyl-benzamide derivatives Benzimidazole-methyl (N) Variable Anti-inflammatory/analgesic; benzimidazole enhances target binding

Substituent Impact Analysis

  • Sulfonyl vs. Thioether Groups : Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide () replace sulfonyl with thioether linkages, reducing hydrogen-bonding capacity but increasing lipophilicity.
  • Phenylsulfonyl vs.
  • Heterocyclic Additions : Nitazoxanide’s 5-nitrothiazole group () and capmatinib’s imidazo-triazine moiety () demonstrate how heterocycles can confer target specificity or metabolic resistance.

Physicochemical Properties

  • Solubility : The phenylsulfonyl group’s hydrophobicity may reduce aqueous solubility compared to methylsulfonyl analogues () but improve membrane permeability.
  • Stability : Sulfonamides generally exhibit higher metabolic stability than esters or thioethers (e.g., compounds in ), making the target compound a candidate for prolonged activity .

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